ROS kinases-IN-1

Description

Properties

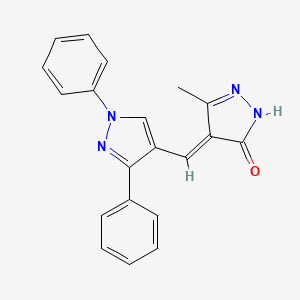

Molecular Formula |

C20H16N4O |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(4E)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-methyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C20H16N4O/c1-14-18(20(25)22-21-14)12-16-13-24(17-10-6-3-7-11-17)23-19(16)15-8-4-2-5-9-15/h2-13H,1H3,(H,22,25)/b18-12+ |

InChI Key |

DGSFFYVACCJJGR-LDADJPATSA-N |

Isomeric SMILES |

CC\1=NNC(=O)/C1=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC1=NNC(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Potent Pyrazolopyrimidine-Based ROS1 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pyrazolopyrimidine-based inhibitors of ROS1 kinase, a critical target in oncology. While a specific compound designated "ROS kinases-IN-1" was not identified in the public domain, this paper details the core principles and methodologies through the lens of highly potent pyrazolopyrimidine ROS1 inhibitors, serving as a comprehensive resource for researchers in the field.

Introduction to ROS1 Kinase

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that plays a significant role in cellular signaling pathways, including cell growth, differentiation, and survival.[1] Chromosomal rearrangements involving the ROS1 gene can lead to the formation of fusion proteins with constitutive kinase activity, driving the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] These oncogenic fusions make ROS1 an attractive therapeutic target for small molecule kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[4][5][6]

The ROS1 Signaling Pathway

ROS1 activation, often through gene fusion events, triggers a cascade of downstream signaling pathways that promote oncogenesis. Upon activation, ROS1 undergoes autophosphorylation, creating docking sites for various signaling proteins. These interactions lead to the activation of several key pathways, including:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation and survival.

-

PI3K-AKT-mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[1]

-

STAT3 Pathway: This pathway is involved in cell survival and proliferation.

-

VAV3 Guanine Nucleotide Exchange Factor Pathway: This pathway plays a role in cytoskeletal rearrangements and cell migration.

The specific downstream signaling can be influenced by the fusion partner and the subcellular localization of the ROS1 fusion protein.

Discovery and Structure-Activity Relationship (SAR) of Pyrazolopyrimidine-Based ROS1 Inhibitors

The discovery of potent and selective ROS1 inhibitors often involves a combination of high-throughput screening, structure-based drug design, and iterative chemical synthesis. The pyrazolo[1,5-a]pyrimidine core serves as an excellent starting point due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP binding pocket.

Structure-activity relationship (SAR) studies of pyrazolopyrimidine derivatives have revealed several key insights for potent ROS1 inhibition. For instance, macrocyclization of the pyrazolopyrimidine scaffold has been shown to enhance potency against both wild-type and mutant forms of ROS1. Substitutions at various positions of the pyrazole and pyrimidine rings are crucial for modulating potency and selectivity against other kinases.

Quantitative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative pyrazolopyrimidine-based compounds against ROS1 and other kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| LPM4870108 (37) | Ros1 | 1.0 ± 0.3 | [7] |

| TrkA | 2.4 ± 0.3 | [7] | |

| TrkAG595R | 3.5 ± 0.5 | [7] | |

| TrkAG667C | 2.3 ± 0.3 | [7] | |

| TrkC | 0.2 ± 0.1 | [7] | |

| ALK | 182.0 ± 14.2 | [7] | |

| Compound 29 | Ros1 | 2.2 | [7] |

| TrkA | 0.6 | [7] | |

| TrkC | 0.1 | [7] | |

| ALK | 901 | [7] | |

| Compound 30 | Ros1 | 0.16 | [7] |

| TrkA | 1.61 | [7] | |

| TrkC | 0.05 | [7] | |

| ALK | 10.40 | [7] |

Synthesis of Pyrazolopyrimidine-Based ROS1 Inhibitors

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of a 5-aminopyrazole precursor with a β-dicarbonyl compound or its equivalent. The following scheme illustrates a general synthetic route.

Experimental Protocols

General Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol describes a representative method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Materials:

-

Substituted 5-aminopyrazole

-

Appropriate β-dicarbonyl compound (e.g., diethyl malonate)

-

Sodium ethoxide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve the substituted 5-aminopyrazole and the β-dicarbonyl compound in absolute ethanol in a round-bottom flask.

-

Add a solution of sodium ethoxide in ethanol to the mixture.

-

Heat the reaction mixture to reflux and stir for the appropriate time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

ROS1 Kinase Inhibition Assay (Biochemical)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ROS1 kinase.

Materials:

-

Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[9]

-

Peptide substrate (e.g., KKKSPGEYVNIEFG)[9]

-

[γ-³³P]-ATP[9]

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Phosphoric acid

-

Filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing ROS1 kinase, kinase buffer, and the peptide substrate in a 96-well plate.

-

Add the test compound at various concentrations (typically a serial dilution). A DMSO control is also included.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[9]

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay

This protocol is used to assess the effect of the inhibitor on the proliferation of cancer cells harboring a ROS1 fusion.

Materials:

-

ROS1-positive cancer cell line (e.g., HCC78)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS reagent)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Seed the ROS1-positive cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations (serial dilutions). Include a DMSO vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The development of potent and selective ROS1 kinase inhibitors is a critical endeavor in the field of oncology. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly versatile and effective core for the design of such inhibitors. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of these compounds, offering valuable insights and detailed protocols for researchers in the field. The continued exploration of this chemical space holds great promise for the development of novel and more effective therapies for patients with ROS1-driven cancers.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomarker.onclive.com [biomarker.onclive.com]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to Identifying Protein Targets of ROS Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed to identify the protein targets of small molecule inhibitors targeting ROS kinases, a family of receptor tyrosine kinases implicated in various cancers. Due to the limited specific information on a compound denoted as "ROS kinases-IN-1," this document will focus on the established principles and techniques for target deconvolution of inhibitors against key members of this kinase group, namely ROS1, Anaplastic Lymphoma Kinase (ALK), and Leukocyte Tyrosine Kinase (LTK).

Introduction to ROS Kinases and the Imperative of Target Identification

ROS1, ALK, and LTK are receptor tyrosine kinases (RTKs) that play crucial roles in cell signaling pathways governing proliferation, differentiation, and survival.[1] Aberrant activation of these kinases, often through chromosomal rearrangements leading to fusion proteins, is a known driver in various malignancies, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma.[1][2] The structural similarity between the kinase domains of ROS1 and ALK, in particular, has led to the development of several dual inhibitors.[3]

The therapeutic efficacy and potential toxicity of a kinase inhibitor are dictated by its full spectrum of molecular targets. While an inhibitor is designed to engage its primary target with high affinity, off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough and unbiased identification of an inhibitor's protein targets is a critical step in its preclinical and clinical development. This process, known as target deconvolution or target identification, provides a comprehensive understanding of the inhibitor's mechanism of action and informs strategies for optimizing its selectivity and therapeutic window.

Key Signaling Pathways of ROS Kinases

Understanding the signaling networks downstream of ROS1, ALK, and LTK is essential for interpreting the functional consequences of their inhibition. These kinases, upon activation, trigger a cascade of intracellular signaling events.

ROS1 Signaling Pathway

ROS1 activation, often through gene fusion, leads to the initiation of several oncogenic signaling cascades, including:

-

PI3K/AKT/mTOR Pathway: Promotes cell survival, growth, and proliferation.[4][5]

-

RAS/MAPK/ERK Pathway: Drives cell proliferation and differentiation.[4][6]

-

JAK/STAT Pathway: Involved in cell survival and proliferation.[4][5]

-

VAV3 Signaling: Regulates cytoskeletal dynamics and cell migration.[4]

-

SHP-1/2 Signaling: Modulates signal transduction by dephosphorylating key signaling proteins.[4]

ALK Signaling Pathway

Similar to ROS1, constitutively active ALK fusion proteins activate a number of downstream signaling pathways critical for cellular transformation:

-

PI3K/AKT Pathway: A key driver of cell survival and proliferation.[2][7]

-

RAS/MAPK Pathway: Essential for cell growth and division.[2][8]

-

JAK/STAT Pathway: Contributes to cell proliferation and survival.[7][8]

-

PLCγ Pathway: Involved in cell growth and transformation.[8]

LTK Signaling Pathway

Leukocyte Tyrosine Kinase (LTK) is a less-studied member of the insulin receptor superfamily.[9] Upon binding its ligands, FAM150A or FAM150B, LTK is known to activate the MAPK pathway .[10][11] More recent research has also identified LTK as an ER-resident kinase that regulates the secretory pathway by interacting with and phosphorylating Sec12.[12]

Methodologies for Kinase Inhibitor Target Identification

Several powerful techniques, primarily based on chemical proteomics and mass spectrometry, are employed to elucidate the targets of kinase inhibitors.

Affinity Chromatography-Based Methods

These methods rely on the specific interaction between an inhibitor and its target proteins.

-

Immobilized Inhibitor Affinity Chromatography: In this approach, the kinase inhibitor is chemically modified with a linker and covalently attached to a solid support, such as sepharose beads.[2][5] These "bait"-coated beads are then incubated with a cell lysate. Proteins that bind to the inhibitor are captured and subsequently eluted. The eluted proteins are then identified and quantified using mass spectrometry.[2][5]

-

Kinobeads: This technique utilizes a mixture of beads, each coated with a different broad-spectrum kinase inhibitor.[7][8] This "kinobead" cocktail can capture a large portion of the cellular kinome (the complete set of protein kinases in a cell).[7][8] To identify the targets of a specific inhibitor, a competitive binding experiment is performed. The cell lysate is pre-incubated with the free inhibitor of interest before being exposed to the kinobeads. The inhibitor will compete with the kinobeads for binding to its target kinases, leading to a reduced abundance of these targets in the final pulldown. Quantitative mass spectrometry is then used to identify the proteins that are depleted in the presence of the free inhibitor.[7][8]

Activity-Based Protein Profiling (ABPP)

ABPP methods utilize probes that covalently bind to the active site of enzymes in an activity-dependent manner.

-

KiNativ™: This proprietary platform employs biotinylated ATP and ADP acyl phosphate probes that irreversibly bind to a conserved lysine residue in the ATP-binding pocket of active kinases.[13][14] By treating a cell lysate with the inhibitor of interest prior to probe labeling, the inhibitor will block the probe from binding to its targets. The biotinylated proteins are then enriched on streptavidin beads, and the bound proteins are quantified by mass spectrometry. A decrease in the signal for a particular kinase in the inhibitor-treated sample indicates that it is a target of the inhibitor.[13][14]

Data Presentation: Quantitative Analysis of Inhibitor-Target Interactions

The output of target identification experiments is a list of potential protein interactors. To prioritize and validate these targets, it is crucial to quantify the binding affinity of the inhibitor for each protein. This is typically expressed as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). This quantitative data is best presented in tables for clear comparison.

Below are tables populated with example data for well-characterized inhibitors of ROS1 and ALK.

Table 1: Biochemical Activity of Selected ROS1/ALK Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |

| Crizotinib | ALK | ~50 | - | [1] |

| ROS1 | 16-41 | - | [15] | |

| MET | 51 | - | [15] | |

| Lorlatinib | ALK (WT) | - | <0.07 | [2] |

| ALK (L1196M) | - | 0.7 | [2] | |

| ALK (G1202R) | 80 | - | [7] | |

| ROS1 | - | <0.025 | [2] | |

| Ceritinib | ALK | 0.15 | - | [7] |

| Alectinib | ALK | 1.9 | - | [4] |

| ALK (L1196M) | 2 | - | [4] | |

| ALK (G1202R) | 70-80 | - | [4] | |

| Brigatinib | ALK | 14 | - | [9] |

| ROS1 | 18 | - | [9] | |

| ALK (G1202R) | 184 | - | [16] | |

| Entrectinib | ALK | 7 | - | [6] |

| ROS1 | 12 | - | [6] | |

| TRKA | 1 | - | [6] | |

| TRKB | 3 | - | [6] | |

| TRKC | 5 | - | [6] | |

| Repotrectinib | ALK (WT) | 1.01 | - | [10] |

| ALK (G1202R) | 1.26 | - | [5] | |

| ROS1 | 0.07 | - | [10] | |

| TRKA | 0.83 | - | [10] | |

| TRKB | 0.05 | - | [10] | |

| TRKC | 0.1 | - | [10] | |

| Cabozantinib | ROS1 | <25 | - | [17] |

| MET | 1.3 | - | [18] | |

| VEGFR2 | 0.035 | - | [18] |

Table 2: Cellular Activity of Selected ROS1/ALK Inhibitors

| Inhibitor | Cell Line | Target | IC50 (nM) | Reference(s) |

| Lorlatinib | EML4-ALK Ba/F3 | ALK (L1196M) | 15-43 | [2] |

| EML4-ALK Ba/F3 | ALK (G1269A) | 14-80 | [2] | |

| EML4-ALK Ba/F3 | ALK (G1202R) | 77-113 | [2] | |

| Alectinib | ALK-addicted neuroblastoma | ALK | <100 | [11] |

| Brigatinib | EML4-ALK Ba/F3 | ALK (WT) | 14 | [9] |

| CD74-ROS1 Ba/F3 | ROS1 | 18 | [9] | |

| Repotrectinib | EML4-ALK H2228 | ALK Phosphorylation | 13 | [5] |

| EML4-ALK H2228 | Cell Proliferation | 100 | [5] | |

| Cabozantinib | TT (MTC) | RET Autophosphorylation | 85 | [19] |

| TT (MTC) | Cell Proliferation | 94 | [19] |

Experimental Protocols

This section provides generalized, detailed methodologies for the key experiments cited.

Protocol: Immobilized Inhibitor Affinity Chromatography

Objective: To identify proteins from a cell lysate that bind to a specific kinase inhibitor.

Materials:

-

Kinase inhibitor with a functional group for immobilization.

-

NHS-activated Sepharose beads (or similar).

-

Cell line of interest.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails).

-

Wash buffer (e.g., Lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., 0.1 M glycine pH 2.5, or buffer containing a high concentration of free inhibitor).

-

Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).

-

Bradford assay reagents.

-

SDS-PAGE reagents and equipment.

-

Mass spectrometry-compatible silver stain or Coomassie stain.

-

LC-MS/MS system.

Procedure:

-

Inhibitor Immobilization: a. Chemically couple the kinase inhibitor to the NHS-activated Sepharose beads according to the manufacturer's protocol. b. Block any remaining active sites on the beads. c. Wash the beads extensively to remove any non-covalently bound inhibitor.

-

Cell Lysis: a. Culture cells to ~80-90% confluency. b. Harvest and wash the cells with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a Bradford assay.

-

Affinity Pulldown: a. Incubate a defined amount of cell lysate (e.g., 1-5 mg) with the inhibitor-coupled beads (and control beads without inhibitor) for 2-4 hours at 4°C with gentle rotation. b. Pellet the beads by centrifugation and collect the supernatant (flow-through). c. Wash the beads 3-5 times with wash buffer to remove non-specific binders.

-

Elution: a. Elute the bound proteins from the beads using the elution buffer. b. Neutralize the eluate immediately if using a low pH elution buffer.

-

Protein Identification: a. Concentrate the eluted proteins. b. Separate the proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain. c. Excise unique protein bands from the gel. d. Perform in-gel tryptic digestion. e. Analyze the resulting peptides by LC-MS/MS. f. Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

Protocol: Kinobeads-Based Competitive Profiling

Objective: To identify the targets of a free kinase inhibitor by competition with a broad-spectrum kinome capture reagent.

Materials:

-

Kinobeads (commercially available or prepared in-house).

-

Kinase inhibitor of interest.

-

Cell line of interest.

-

Lysis buffer, wash buffer, elution buffer (as in 5.1).

-

Quantitative mass spectrometry reagents (e.g., TMT or SILAC).

-

LC-MS/MS system.

Procedure:

-

Cell Lysis: a. Prepare cell lysate as described in 5.1.2.

-

Competitive Binding: a. Aliquot the cell lysate into several tubes. b. Add the kinase inhibitor of interest at a range of concentrations (and a DMSO control) to the lysates. c. Incubate for 1 hour at 4°C with gentle rotation.

-

Kinobeads Pulldown: a. Add kinobeads to each lysate and incubate for 1-2 hours at 4°C with gentle rotation. b. Wash the beads as described in 5.1.3.c.

-

Sample Preparation for Quantitative Mass Spectrometry: a. Elute the bound proteins. b. Reduce, alkylate, and digest the proteins with trypsin. c. Label the resulting peptides with quantitative tags (e.g., TMT) according to the manufacturer's protocol. d. Combine the labeled peptide samples.

-

LC-MS/MS Analysis and Data Interpretation: a. Analyze the combined peptide sample by LC-MS/MS. b. Quantify the relative abundance of each identified protein in the different inhibitor concentration samples compared to the control. c. Proteins that show a dose-dependent decrease in abundance are considered targets of the inhibitor.

Conclusion

The identification of a kinase inhibitor's target profile is a multifaceted process that is indispensable for modern drug discovery and development. The methodologies outlined in this guide, from affinity-based pulldowns to activity-based profiling, provide a powerful toolkit for researchers to gain a deep understanding of their compound's mechanism of action. By combining these experimental approaches with robust quantitative data analysis and a solid understanding of the underlying signaling pathways, scientists can more effectively develop safer and more efficacious targeted therapies for diseases driven by aberrant ROS kinase activity.

References

- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. selleckchem.com [selleckchem.com]

- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 15. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brigatinib for anaplastic lymphoma kinase-tyrosine kinase inhibitor naïve anaplastic lymphoma kinase-positive advanced non-small cell lung cancer: an effective but still broken option - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of ROS1 Kinase Inhibitors: A Technical Guide on Crizotinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of ROS1 kinase inhibitors, with a specific focus on Crizotinib, a well-characterized multi-targeted tyrosine kinase inhibitor. This document will serve as a comprehensive resource, detailing the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways modulated by this class of compounds. The user's initial query for "ROS kinases-IN-1" is interpreted as a request for information on an inhibitor of ROS1 kinase, for which Crizotinib serves as a prime example.

Introduction to ROS1 Kinase and Crizotinib

The ROS1 proto-oncogene encodes a receptor tyrosine kinase (RTK) that shares structural and functional homology with the anaplastic lymphoma kinase (ALK).[1][2] Chromosomal rearrangements involving the ROS1 gene can lead to the expression of fusion proteins with constitutive kinase activity, which act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[3] These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and growth.[4]

Crizotinib is an orally bioavailable, small-molecule inhibitor that targets ALK, ROS1, and MET tyrosine kinases.[4][5] Initially developed as a c-MET inhibitor, its potent activity against ALK and ROS1 has led to its approval for the treatment of ALK-positive and ROS1-positive advanced NSCLC.[3][4][5][6] Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of these RTKs and thereby blocking their phosphorylation and subsequent activation of downstream signaling cascades.[2]

Quantitative Inhibitory Activity of Crizotinib

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and safety profile. The following tables summarize the in vitro inhibitory activity of Crizotinib against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Crizotinib

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| ALK | 24 | Biochemical Assay | [7] |

| ROS1 | Data not explicitly found in a consolidated table, but potent inhibition is widely reported | - | - |

| c-MET | Potent inhibition reported, specific IC50 values vary across studies | Biochemical Assay | [1][8] |

| RON | Inhibition reported | Biochemical Assay | [8] |

Table 2: Cellular Inhibitory Activity of Crizotinib

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| NCI-H929 | Multiple Myeloma | 0.53 ± 0.04 | Cell Viability Assay | [9] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.43 ± 0.07 | Cell Viability Assay | [9] |

| JJN3 | Multiple Myeloma | 3.01 ± 0.39 | Cell Viability Assay | [9] |

| CEM/ADR5000 | Drug-Resistant Leukemia | 29.15 ± 2.59 | Cell Viability Assay | [9] |

| Various | 405 cell lines | Geometric mean: 11.4 | Cell Viability Assay | [10] |

Signaling Pathways Modulated by Crizotinib

ROS1 fusion proteins activate several downstream signaling pathways that are crucial for cancer cell survival and proliferation. Crizotinib, by inhibiting ROS1, effectively blocks these signaling cascades.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of kinase inhibitors. The following sections provide methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant ROS1 kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

-

ATP

-

Crizotinib (or other test compound)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96- or 384-well plates

Procedure:

-

Prepare a serial dilution of Crizotinib in the kinase assay buffer.

-

In a multi-well plate, add the recombinant ROS1 kinase, the kinase substrate, and the various concentrations of Crizotinib.

-

Incubate the mixture at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the kinase activity against the logarithm of the Crizotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

ROS1-positive cancer cell line (e.g., HCC78)

-

Complete cell culture medium

-

Crizotinib

-

Opaque-walled 96- or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

-

Seed the ROS1-positive cells in an opaque-walled multi-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Crizotinib in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Crizotinib. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[11]

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.[11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the drug concentration to determine the IC50 value.

Western Blot Analysis of ROS1 Signaling

Western blotting is used to detect changes in the phosphorylation status of ROS1 and its downstream signaling proteins upon treatment with an inhibitor.

Materials:

-

ROS1-positive cancer cell line

-

Crizotinib

-

Cell lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-ROS1, anti-total-ROS1, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Culture ROS1-positive cells and treat them with various concentrations of Crizotinib for a specified time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with the primary antibody overnight at 4°C.[14]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Crizotinib on the phosphorylation of ROS1 and its downstream targets.

Conclusion

Crizotinib is a potent inhibitor of the ROS1 kinase, demonstrating significant anti-tumor activity in preclinical models and clinical settings for ROS1-rearranged cancers. Its mechanism of action involves the direct inhibition of the ROS1 kinase, leading to the suppression of key downstream signaling pathways that are essential for cancer cell growth and survival. The experimental protocols detailed in this guide provide a framework for the in vitro and cellular characterization of Crizotinib and other potential ROS1 inhibitors. A thorough understanding of the biological activity and the underlying signaling pathways is crucial for the continued development of targeted therapies for ROS1-driven malignancies.

References

- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xalkori.pfizerpro.com [xalkori.pfizerpro.com]

- 6. Real-World Outcomes of Crizotinib in ROS1-Rearranged Advanced Non-Small-Cell Lung Cancer [mdpi.com]

- 7. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancernetwork.com [cancernetwork.com]

- 9. researchgate.net [researchgate.net]

- 10. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 11. ch.promega.com [ch.promega.com]

- 12. scribd.com [scribd.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. CST | Cell Signaling Technology [cellsignal.com]

The Role of ROS1 Kinase Inhibitors in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-ros oncogene 1 (ROS1) receptor tyrosine kinase is a critical signaling protein that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2][3] Targeted inhibition of ROS1 has emerged as a successful therapeutic strategy.[1][3] This technical guide provides an in-depth exploration of the interplay between ROS1 kinase inhibitors and cellular oxidative stress pathways. While the specific inhibitor "ROS kinases-IN-1" was not identifiable in a comprehensive search of scientific literature, this guide will focus on the broader class of ROS1 kinase inhibitors, with a particular emphasis on well-characterized compounds such as crizotinib, for which data on oxidative stress modulation exists.

Reactive oxygen species (ROS) are integral to cellular signaling; however, an imbalance leading to excessive ROS results in oxidative stress, a state implicated in both cancer progression and the cellular response to therapy.[4][5][6] Understanding how ROS1 kinase inhibitors influence this delicate redox balance is crucial for optimizing their therapeutic efficacy and anticipating potential mechanisms of resistance.

Quantitative Data on ROS1 Kinase Inhibitors

The efficacy of various ROS1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for several prominent ROS1 inhibitors against wild-type and mutant ROS1 kinases.

| Inhibitor | ROS1 Kinase Target | IC50 (nM) | Reference |

| Crizotinib | Wild-Type ROS1 | ~50 | [1] |

| Entrectinib | Wild-Type ROS1 | 7 | [7][8] |

| Lorlatinib | Wild-Type ROS1 | 0.7 | [9] |

| Repotrectinib | Wild-Type ROS1 | 0.07 | [10] |

| Taletrectinib | Wild-Type ROS1 | Subnanomolar | [11] |

| Cabozantinib | Wild-Type ROS1 | <100 | [12] |

| Inhibitor | Mutant ROS1 Kinase Target | IC50 (nM) | Reference |

| Crizotinib | G2032R | >400 | [11] |

| Entrectinib | G2032R | >400 | [11] |

| Lorlatinib | G2032R | 196.6 | [9] |

| Repotrectinib | G2032R | 23.1 | [13] |

| Taletrectinib | G2032R | Subnanomolar | [11] |

| Cabozantinib | G2032R | 17.5 | [13] |

Signaling Pathways

ROS1 fusion proteins constitutively activate several downstream signaling pathways that are crucial for cell proliferation and survival. These pathways are also intricately linked with the regulation of cellular redox homeostasis. Inhibition of ROS1 can therefore have a direct impact on the oxidative state of the cell.

ROS1 Downstream Signaling

Constitutively active ROS1 fusion proteins primarily activate the MAPK/ERK and PI3K/AKT signaling cascades.[2][14] These pathways promote cell growth, proliferation, and survival.

Interplay of ROS1 Signaling and Oxidative Stress

The inhibition of ROS1 signaling can lead to an increase in intracellular ROS levels. This can occur through various mechanisms, including the disruption of cellular antioxidant defenses that may be maintained by the pro-survival signaling of the PI3K/AKT pathway. The MAPK pathway is also known to be activated by oxidative stress, creating a complex feedback loop.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol is adapted for measuring ROS levels in cells treated with ROS1 kinase inhibitors. 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Cells cultured in 96-well plates

-

ROS1 kinase inhibitor of interest

-

DCFDA (H2DCFDA) stock solution (e.g., 20 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Phenol red-free culture medium

-

Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat cells with various concentrations of the ROS1 kinase inhibitor for the desired time period (e.g., 6, 12, or 24 hours). Include a vehicle-only control and a positive control (e.g., H₂O₂).

-

Prepare a fresh working solution of DCFDA at 10-20 µM in pre-warmed phenol red-free medium or PBS.

-

Remove the treatment medium from the cells and wash the cells once with PBS.

-

Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCFDA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS or phenol red-free medium to each well.

-

Immediately measure the fluorescence intensity using a microplate reader.

Assessment of Oxidative Stress Markers by Western Blot

This protocol outlines the general procedure for detecting changes in the expression of key proteins involved in the oxidative stress response.

Materials:

-

Treated and control cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system (e.g., PVDF or nitrocellulose membranes)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-SOD2, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells treated with the ROS1 inhibitor and controls in RIPA buffer with protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Measurement of Total and Oxidized Glutathione (GSH/GSSG)

This protocol provides a general workflow for quantifying the levels of reduced (GSH) and oxidized (GSSG) glutathione, key indicators of cellular redox status.

Materials:

-

Treated and control cells

-

Metaphosphoric acid (MPA) for deproteination

-

Glutathione reductase

-

NADPH

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))

-

Microplate reader capable of reading absorbance at ~405-412 nm

Procedure:

-

Harvest cells and lyse them.

-

Deproteinate the cell lysates using MPA.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

For total glutathione measurement, add the supernatant to a reaction mixture containing glutathione reductase, NADPH, and DTNB.

-

For GSSG measurement, first, treat the sample with a scavenger of GSH (e.g., 2-vinylpyridine) to prevent its reaction with DTNB. Then, proceed with the addition of glutathione reductase, NADPH, and DTNB.

-

Measure the rate of color change (absorbance) over time in a microplate reader.

-

Calculate the concentrations of total glutathione and GSSG based on a standard curve. The concentration of GSH can be determined by subtracting the GSSG concentration from the total glutathione concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the role of a ROS1 kinase inhibitor in oxidative stress pathways.

Conclusion

The inhibition of ROS1 kinase represents a significant advancement in the targeted therapy of ROS1-driven cancers. Emerging evidence suggests that the therapeutic efficacy of ROS1 inhibitors may be, in part, mediated by the induction of oxidative stress within cancer cells. This guide provides a foundational understanding of the interplay between ROS1 signaling and cellular redox pathways, supported by quantitative data and detailed experimental protocols. Further research in this area is warranted to fully elucidate the mechanisms by which ROS1 inhibitors modulate oxidative stress and to leverage this knowledge for the development of more effective and durable anticancer strategies.

References

- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK Pathway Alterations Correlate with Poor Survival and Drive Resistance to Therapy in Patients with Lung Cancers Driven by ROS1 Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ilcn.org [ilcn.org]

- 4. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3.2.9. DCFDA-Based Flow Cytometric Assay for Detection of Reactive Oxygen Species [bio-protocol.org]

- 7. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Cabozantinib overcomes crizotinib resistance in ROS1 fusion positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Probing ROS-Mediated Signaling with Crizotinib: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive oxygen species (ROS) have emerged from being considered merely damaging byproducts of metabolism to critical second messengers in a multitude of cellular signaling pathways. Dysregulation of ROS-mediated signaling is implicated in numerous pathologies, including cancer. Kinases are central players in these pathways, translating ROS signals into cellular responses. This technical guide provides an in-depth exploration of ROS-mediated signaling and the use of kinase inhibitors as chemical probes to dissect these pathways. As a case study, we focus on the receptor tyrosine kinase ROS1, a key player in some cancers, and its inhibitor, Crizotinib, as a model probe. This document offers a comprehensive overview of the underlying biology, quantitative data on inhibitor efficacy, detailed experimental protocols, and visual representations of signaling cascades and experimental workflows.

Introduction to ROS-Mediated Signaling

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. While high concentrations of ROS can cause oxidative damage to cellular components, physiological levels of ROS play a crucial role as second messengers in intracellular signaling.[1] ROS can modulate the activity of various proteins, including kinases and phosphatases, through the reversible oxidation of specific amino acid residues, most notably cysteine.[2] This redox signaling is integral to a wide array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[1]

Several key kinase signaling cascades are regulated by ROS, including the Mitogen-Activated Protein Kinase (MAPK) pathways (comprising ERK, JNK, and p38), the Phosphoinositide 3-Kinase (PI3K)/AKT pathway, and pathways initiated by receptor tyrosine kinases (RTKs).[3][4] Dysregulation of ROS production and the subsequent aberrant activation of these kinase pathways are hallmarks of various diseases, particularly cancer, where they can promote tumor growth, proliferation, and survival.[3]

Key Kinases in ROS-Mediated Signaling

A complex network of kinases transduces ROS signals within the cell. Understanding the roles of these kinases is crucial for developing targeted therapies.

-

Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, which includes ROS1, is activated by the binding of extracellular ligands. However, ROS can also directly and indirectly modulate RTK activity, influencing downstream signaling cascades that control cell growth and proliferation.

-

Mitogen-Activated Protein Kinases (MAPKs): The MAPK pathways are central to the cellular stress response. ROS can activate the JNK and p38 MAPK pathways, which are typically associated with stress responses and apoptosis. The ERK pathway, also part of the MAPK family, is more commonly linked to cell growth and proliferation and can also be influenced by ROS.[3]

-

Apoptosis Signal-regulating Kinase 1 (ASK1): ASK1 is a MAP3 kinase that is activated by oxidative stress. Upon activation, ASK1 can trigger the JNK and p38 MAPK pathways, leading to apoptosis.[5]

-

Protein Kinase D (PKD): This family of serine/threonine kinases can be activated by oxidative stress and is involved in a variety of cellular processes, including cell proliferation, survival, and migration.

The ROS1 Receptor Tyrosine Kinase

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase that shares structural and functional similarities with the anaplastic lymphoma kinase (ALK).[6] While the endogenous ligand for ROS1 remains unknown, chromosomal rearrangements resulting in ROS1 fusion proteins lead to constitutive activation of its kinase domain.[1][6] These fusion proteins are potent oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.[1][6]

Once activated, ROS1 fusion proteins trigger several downstream signaling pathways that are crucial for cancer cell proliferation and survival, including:

-

RAS-MAPK/ERK Pathway

-

PI3K/AKT/mTOR Pathway

-

JAK/STAT Pathway [3]

The critical role of constitutively active ROS1 in driving tumorigenesis makes it an attractive target for therapeutic intervention.

Crizotinib: A Chemical Probe for ROS1 Signaling

Crizotinib is an orally available, ATP-competitive small-molecule tyrosine kinase inhibitor that is potent against ALK, MET, and ROS1.[2][6] It has received regulatory approval for the treatment of ROS1-positive NSCLC and serves as an excellent tool to probe the function of ROS1 in cellular signaling.[6][7]

Mechanism of Action

Crizotinib exerts its inhibitory effect by binding to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of ROS1 and the subsequent activation of its downstream signaling pathways, thereby suppressing the growth and proliferation of ROS1-driven cancer cells.[1]

Quantitative Data for Crizotinib

The efficacy of Crizotinib as a ROS1 inhibitor has been quantified in numerous preclinical and clinical studies.

| Parameter | Cell Line/Target | Value | Reference(s) |

| IC₅₀ (Cell Viability) | Ba/F3 (CD74-ROS1) | 18.5 nM | [8][9] |

| NCI-H929 (Multiple Myeloma) | 0.53 µM | [10] | |

| CCRF-CEM (Leukemia) | 0.43 µM | [10] | |

| Clinical Efficacy | |||

| Objective Response Rate (ORR) | ROS1+ NSCLC Patients | 70-72% | [1] |

| Median Progression-Free Survival (PFS) | ROS1+ NSCLC Patients | 19.3 - 24.1 months | [2] |

| Median Overall Survival (OS) | ROS1+ NSCLC Patients | 51.4 months |

Table 1: In Vitro and Clinical Efficacy of Crizotinib.

| Downstream Target | Cell Line | Effect of Crizotinib | Reference(s) |

| p-ROS1 | RH4, RH30 | Inhibition | [4] |

| p-AKT | RH4, RH30 | Inhibition | [4] |

| p-ERK | RH4, RH30 | Inhibition | [4] |

Table 2: Effect of Crizotinib on Downstream Signaling Pathways.

Experimental Protocols

In Vitro ROS1 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ROS1 kinase.

Materials:

-

Recombinant human ROS1 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Crizotinib or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Crizotinib in the kinase reaction buffer.

-

In a 96-well plate, add the ROS1 kinase, the kinase substrate, and the Crizotinib dilution (or vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value of Crizotinib by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 expressing a ROS1 fusion)

-

Complete cell culture medium

-

Crizotinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Crizotinib (and a vehicle control) for a specified duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Western Blotting for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways upon inhibitor treatment.

Materials:

-

ROS1-positive cancer cells

-

Crizotinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and treat them with Crizotinib at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Signaling Pathways and Workflows

ROS-Mediated Signaling Pathways

Caption: Overview of major ROS-mediated kinase signaling pathways.

ROS1 Signaling and Crizotinib Inhibition

Caption: Crizotinib inhibits constitutively active ROS1 fusion proteins.

Experimental Workflow for Inhibitor Profiling

Caption: Workflow for evaluating a ROS kinase inhibitor.

Conclusion

The intricate network of ROS-mediated signaling pathways presents both challenges and opportunities for researchers and drug developers. Kinases, as key nodes in these networks, are prime targets for therapeutic intervention. The use of specific and potent kinase inhibitors, such as Crizotinib for ROS1-driven cancers, not only provides effective treatment options but also serves as a powerful tool to dissect the complex interplay of ROS and kinase signaling in health and disease. The methodologies and data presented in this guide offer a framework for the continued exploration of ROS-mediated signaling and the development of novel targeted therapies.

References

- 1. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-World Outcomes of Crizotinib in ROS1-Rearranged Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]

- 7. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

In Vitro Kinase Assay for ROS Kinases-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of performing an in vitro kinase assay for "ROS kinases-IN-1," a known inhibitor of ROS1 tyrosine kinase. This document outlines the fundamental principles of in vitro kinase assays, details the signaling pathways involving ROS1 kinase, presents a detailed experimental protocol, and summarizes the available quantitative data for this compound.

Introduction to ROS1 Kinase

The ROS1 gene encodes a receptor tyrosine kinase (RTK) that shares structural similarities with anaplastic lymphoma kinase (ALK).[1] While its precise physiological role in normal development is not fully defined, it is known to be involved in epithelial cell differentiation.[1] In several types of cancer, chromosomal rearrangements can lead to the creation of fusion proteins containing the ROS1 kinase domain. These fusion proteins are constitutively active, driving oncogenic signaling and cellular proliferation.[2] Consequently, ROS1 has emerged as a significant therapeutic target in various malignancies, including non-small cell lung cancer (NSCLC).[3]

ROS1 Signaling Pathways

Upon activation, ROS1 triggers multiple downstream signaling cascades that promote cell growth, survival, and proliferation.[1] Key pathways activated by ROS1 include:

-

PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival and proliferation.

-

MAPK/ERK Pathway: This cascade is involved in cell growth and differentiation.

-

STAT3 Pathway: Activation of STAT3 contributes to cell survival and proliferation.

-

VAV3 Guanine Nucleotide Exchange Factor Pathway: This pathway is implicated in cell transformation.

-

Phospholipase C gamma (PLCγ) Pathway: This pathway is also involved in oncogenic signaling.[1]

The specific signaling pathways engaged by ROS1 can be influenced by the fusion partner it is paired with, which can affect the intracellular localization of the fusion protein.[2][4]

Diagram of the ROS1 Signaling Pathway:

Caption: Simplified overview of the major downstream signaling pathways activated by ROS1 fusion proteins.

Principles of In Vitro Kinase Assays

In vitro kinase assays are fundamental tools for studying kinase activity and for screening and characterizing kinase inhibitors. The basic principle involves incubating a purified kinase with its substrate and a phosphate donor, typically adenosine triphosphate (ATP), and then detecting the resulting phosphorylation of the substrate.

There are several methods for detecting substrate phosphorylation:

-

Radiometric Assays: These assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity is quantified.[5]

-

Fluorescence-Based Assays: These methods employ various strategies, such as using antibodies that specifically recognize the phosphorylated substrate, or coupled enzyme systems that produce a fluorescent signal proportional to the amount of ADP generated.

-

Luminescence-Based Assays: A common approach is to measure the amount of ATP remaining in the reaction mixture after the kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.[6] A popular commercial kit for this is the Kinase-Glo® assay.[7]

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol provides a general framework for determining the IC50 value of this compound against ROS1 kinase using a luminescence-based assay (e.g., Kinase-Glo®).

Materials:

-

Recombinant human ROS1 kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1 or a specific substrate like IGF-1Rtide)

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO (for dissolving the inhibitor)

-

Kinase-Glo® Luminescence Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Luminometer

Experimental Workflow Diagram:

Caption: General workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

-

Kinase Reaction Setup:

-

In a 96-well or 384-well plate, add a small volume of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Prepare a master mix containing the kinase assay buffer, recombinant ROS1 kinase, and the substrate.

-

Add the master mix to each well.

-

-

Initiation and Incubation:

-

Prepare an ATP solution in kinase assay buffer.

-

Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to the Km value for ATP for ROS1 kinase if known, or at a standard concentration (e.g., 10 µM).

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the kinase reaction.

-

-

Detection:

-

Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Normalize the data using the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

-

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

| Compound | Target Kinase | IC50 Value |

| This compound | ROS tyrosine kinase | 1.22 µM |

| Data sourced from MedChemExpress.[4] |

Conclusion

This technical guide provides a comprehensive framework for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against ROS1 kinase. By understanding the underlying principles of the assay and the relevant signaling pathways, researchers can effectively characterize the potency of this and other inhibitors, contributing to the development of novel targeted therapies for ROS1-driven cancers. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

- 1. ROS1 - Wikipedia [en.wikipedia.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib [mdpi.com]

- 6. Function and Regulation of Protein Kinase D in Oxidative Stress: A Tale of Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cell-Based Assays for Evaluating ROS1 Kinase Inhibitor Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cell-based assays crucial for the preclinical evaluation of ROS1 kinase inhibitors, including the investigational compound ROS kinases-IN-1. This document outlines detailed experimental protocols, presents quantitative data for key inhibitors, and visualizes essential biological pathways and experimental workflows to support cancer research and drug development.

Introduction to ROS1 Kinase as a Therapeutic Target

The c-ros oncogene 1 (ROS1) is a receptor tyrosine kinase (RTK) that shares structural similarities with anaplastic lymphoma kinase (ALK).[1][2] Initially identified as a proto-oncogene, ROS1 plays a role in epithelial cell differentiation during development.[2] In various cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of ROS1 fusion proteins.[2][3] These fusion proteins result in constitutive activation of the ROS1 kinase domain, driving oncogenic signaling pathways that promote cell proliferation, survival, and migration.[1][3][4] Consequently, ROS1 has emerged as a critical therapeutic target, and several small molecule inhibitors have been developed to block its activity.[5][6]

ROS1 Signaling Pathway

Activated ROS1 fusion proteins trigger a cascade of downstream signaling events. The primary pathways implicated in ROS1-driven oncogenesis include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT3 pathways.[1][3][4] These pathways are central regulators of cell growth, proliferation, and survival. Inhibition of ROS1 kinase activity is intended to abrogate the activation of these critical downstream effectors.

Quantitative Data on ROS1 Kinase Inhibitors

The inhibitory activity of various compounds against ROS1-driven cellular proliferation is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes publicly available IC50 values for several ROS1 inhibitors, including this compound, against different cell lines.

| Inhibitor | Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |

| This compound | Not Specified | Not Specified | Not Specified | 1220 | [1] |

| Crizotinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 1.8 | [7] |

| Crizotinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 196.6 | [3] |

| Ceritinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 23.1 | [7] |

| Lorlatinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 0.7 | [3] |

| Lorlatinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 196.6 | [3] |

| Cabozantinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 17.5 | [3] |

| Cabozantinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 17.5 | [3] |

| Foretinib | Ba/F3-CD74-ROS1 | Wild-type | Cell Viability | 1.8 | |

| Repotrectinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 23.1 | [3] |

| Taletrectinib | Ba/F3-CD74-ROS1 G2032R | Mutant | Cell Viability | 53.3 | [3] |

| TAE684 | HCC78 | SLC34A2-ROS1 | MTS Assay | 180 | [8] |

Note: The specific cell line and assay conditions for the IC50 value of this compound were not publicly available.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results. The following sections provide protocols for key cell-based assays used to evaluate ROS1 inhibitor activity.

Cell Viability and Cytotoxicity Assays

These assays determine the effect of a compound on cell proliferation and are fundamental for calculating IC50 values.

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HCC78) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the ROS1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

ROS1 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of ROS1 kinase activity by assessing its autophosphorylation status.

Protocol: Western Blot for Phospho-ROS1

-

Cell Culture and Treatment: Seed ROS1-positive cells (e.g., HCC78) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the ROS1 inhibitor for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ROS1 (e.g., Phospho-ROS1 (Tyr2274) Antibody, 1:1000 dilution in 5% BSA/TBST).[1] A separate blot should be run for total ROS1 as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the reduction in ROS1 phosphorylation relative to the total ROS1 levels.

Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transduced with an oncogenic tyrosine kinase like a ROS1 fusion, these cells become IL-3 independent, and their proliferation is driven by the kinase.[6][10] This provides a clean system to assess the specific inhibitory activity of a compound against the ROS1 kinase.

Protocol: Ba/F3-ROS1 Proliferation Assay

-

Cell Culture: Culture Ba/F3 cells expressing a ROS1 fusion protein (e.g., CD74-ROS1) in RPMI-1640 medium supplemented with 10% fetal bovine serum, but without IL-3. Maintain parental Ba/F3 cells in the same medium supplemented with 0.5 ng/mL murine IL-3.[11]

-

Assay Setup: Wash the Ba/F3-ROS1 cells twice with IL-3-free medium to remove any residual growth factors. Seed the cells in a 96-well plate at a density of 20,000-30,000 cells per well.[9][11]

-

Inhibitor Treatment: Add serial dilutions of the ROS1 inhibitor to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7]

-

Data Analysis: Determine the IC50 values by plotting the percentage of proliferation inhibition against the inhibitor concentration.

Conclusion

The cell-based assays described in this guide are essential tools for the characterization of ROS1 kinase inhibitors. A multi-faceted approach, combining cell viability, phosphorylation, and engineered cell line proliferation assays, provides a robust preclinical data package to evaluate the potency and cellular activity of novel therapeutic agents like this compound. The provided protocols and data serve as a valuable resource for researchers in the field of targeted cancer therapy.

References

- 1. ros kinase — TargetMol Chemicals [targetmol.com]

- 2. This compound | 370096-57-4 [sigmaaldrich.com]

- 3. ROS Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. mdpi.com [mdpi.com]

- 5. filgen.jp [filgen.jp]

- 6. 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetmol.cn [targetmol.cn]

- 8. Reactive oxygen species in biological systems: Pathways, associated diseases, and potential inhibitors—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. The sooner, the better: ROS, kinases and nutrients at the onset of the damage response in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ROS1 Kinase-IN-1 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing ROS1 Kinases-IN-1, a potent inhibitor of the ROS1 tyrosine kinase, in Western blot analysis to investigate cellular signaling pathways.

Introduction

ROS1 is a receptor tyrosine kinase that, upon activation through chromosomal rearrangements leading to fusion proteins, can drive oncogenesis in various cancers, including a subset of non-small cell lung cancer (NSCLC).[1] Constitutively active ROS1 fusion proteins activate downstream signaling pathways, primarily the PI3K/AKT/mTOR, STAT3, and RAS/MAPK (ERK1/2) pathways, promoting cell proliferation, survival, and growth.[1]

ROS1 Kinases-IN-1 is a small molecule inhibitor that targets the kinase activity of ROS1 with an IC50 of 1.22 µM. By inhibiting ROS1, this compound allows for the study of the kinase's role in cellular signaling and its potential as a therapeutic target. Western blotting is a key technique to measure the efficacy of ROS1 Kinases-IN-1 by observing the phosphorylation status of ROS1 itself and its downstream effector proteins.

Mechanism of Action

ROS1 Kinases-IN-1 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the ROS1 kinase domain. This prevents the autophosphorylation and activation of ROS1, thereby blocking the initiation of downstream signaling cascades. The effectiveness of ROS1 Kinases-IN-1 in a cellular context can be quantified by a dose-dependent decrease in the phosphorylation of ROS1 and its key downstream targets.

Data Presentation